4-Chloro-7-hydroxyquinazoline chemical properties
4-Chloro-7-hydroxyquinazoline chemical properties
An In-depth Technical Guide to 4-Chloro-7-hydroxyquinazoline: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-7-hydroxyquinazoline, a pivotal heterocyclic intermediate in modern medicinal chemistry. We will delve into its core chemical properties, established synthetic routes, characteristic reactivity, and its significant role as a scaffold in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.
Core Chemical Identity and Physicochemical Properties
4-Chloro-7-hydroxyquinazoline is a disubstituted quinazoline derivative. The quinazoline core is a privileged scaffold in medicinal chemistry, offering a rigid, bicyclic framework ideal for orienting functional groups for specific biological target interactions.[1][2]
An important structural aspect of this molecule is the existence of tautomerism. The "hydroxy" form (4-hydroxyquinazoline) exists in equilibrium with its more stable keto tautomer, 7-chloroquinazolin-4(3H)-one. For clarity and consistency with the predominant solid-state form, much of the literature refers to the quinazolinone tautomer.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-7-hydroxyquinazoline | [3][4] |
| Synonyms | 4-chloroquinazoline-7-ol, 4-chloro-3H-quinazolin-7-one | [4] |
| CAS Number | 849345-42-2 | [3] |
| Molecular Formula | C₈H₅ClN₂O | [3][5] |
| Molecular Weight | 180.59 g/mol | [3][5] |
| Appearance | White to off-white or pale yellow solid | [6] |
| Melting Point | Data for the specific isomer is sparse; related compounds like 7-chloro-4-hydroxyquinazoline have reported melting points of 251-253 °C, while nitrated analogs melt above 280 °C.[6][7] High melting points are characteristic of the stable quinazolinone tautomer. | |
| Solubility | Limited solubility in common organic solvents.[6] Soluble in DMSO.[8] |
Synthesis and Purification
The synthesis of 4-Chloro-7-hydroxyquinazoline is typically achieved via a two-step process starting from a substituted anthranilic acid derivative. The general strategy involves the initial formation of the heterocyclic quinazolinone core, followed by a chlorination step to introduce the reactive chloro group at the 4-position.[9][10]
Synthetic Workflow Diagram
Caption: General two-step synthesis of 4-Chloro-7-hydroxyquinazoline.
Detailed Experimental Protocol: Synthesis of 4-Chloro-7-hydroxyquinazoline
Expertise & Causality: This protocol is based on well-established methods for quinazoline synthesis.[10] The first step, a condensation/cyclization reaction, builds the core heterocyclic system. The choice of a high-boiling solvent like ethylene glycol monomethyl ether (EGME) is crucial to drive the reaction to completion. The second step utilizes a standard chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group of the quinazolinone tautomer into the highly reactive chloro group.[11] An excess of the chlorinating agent is often used to serve as both reagent and solvent.
Step 1: Synthesis of 7-Hydroxyquinazolin-4(3H)-one
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To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-hydroxybenzoic acid and formamidine acetate (1.2 equivalents).
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Add ethylene glycol monomethyl ether (EGME) to form a slurry.
-
Heat the mixture to reflux under a nitrogen atmosphere and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-hydroxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-7-hydroxyquinazoline
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In a fume hood, carefully charge a round-bottom flask equipped with a reflux condenser and a gas trap with 7-hydroxyquinazolin-4(3H)-one.
-
Add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The solid will gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.
Reactivity and Mechanistic Insights
The primary utility of 4-chloro-7-hydroxyquinazoline in synthetic chemistry stems from the reactivity of the chlorine atom at the C4 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).
Causality: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the C4 position electron-deficient and thus highly activated for nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the substitution reaction. This reactivity is the cornerstone of its use as a scaffold, allowing for the facile introduction of various side chains, most commonly amines, to build libraries of derivatives.[1]
Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: Generalized SNAr reaction at the C4 position of the quinazoline core.
This predictable and efficient reaction allows for the systematic modification of the quinazoline scaffold, which is a fundamental strategy in structure-activity relationship (SAR) studies during drug development.
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The quinazoline ring system is a bioisostere of the adenine core of ATP. This structural mimicry allows quinazoline derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases.[2]
4-Chloro-7-hydroxyquinazoline serves as a key intermediate for the synthesis of these inhibitors. The SNAr reaction is used to append a substituted aniline or other amine-containing fragment at the 4-position, which then occupies the ATP-binding pocket. The 7-hydroxy group can serve as a hydrogen bond donor or can be further functionalized to enhance binding affinity or improve pharmacokinetic properties.
Logical Diagram: Quinazoline Core in Kinase ATP-Binding Site
Caption: Interaction model of a 4-anilinoquinazoline inhibitor in a kinase active site.
This strategic placement of substituents, enabled by the reactivity of the 4-chloro precursor, has led to the development of numerous FDA-approved drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] The related intermediate, 6-nitro-7-chloro-4-hydroxy quinazoline, is a known precursor for the synthesis of Afatinib, another potent kinase inhibitor used in oncology.[12]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core. The protons on the benzene ring portion would appear as a complex multiplet or distinct doublets and doublets of doublets in the aromatic region (typically 7.0-8.5 ppm), with their specific coupling patterns and chemical shifts determined by the chloro and hydroxyl substituents. A singlet for the proton at the C2 position would also be expected in the downfield region (around 8.5-9.0 ppm).
-
¹³C NMR: The carbon NMR would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to heteroatoms (C4, C7, C8a, and C2) would have characteristic chemical shifts.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula (C₈H₅ClN₂O).[3] The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for N-H and C=O stretching (from the quinazolinone tautomer), C=N and C=C aromatic ring stretches, and C-Cl bond vibrations.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for 4-Chloro-7-hydroxyquinazoline indicates a lack of detailed toxicological data.[4] However, related chloro-heterocyclic compounds are often classified as irritants.[5][13] Therefore, standard laboratory precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
References
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ChemBK. (2024). 7-Chloro-4-hydroxyquinazoline. Retrieved from [Link][6]
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PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link][9]
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Muby Chemicals. (n.d.). 6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS. Retrieved from [Link][7]
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Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Retrieved from [10]
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MDPI. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(15), 4987. Retrieved from [Link][14]
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Sarex. (n.d.). 6-Nitro-7-chloro-4-hydroxy quinazoline. Retrieved from [Link][12]
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PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link][13]
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PubMed Central (PMC). (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals (Basel), 17(2), 243. Retrieved from [Link][2]
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